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molecular formula C4H7NOS B1266464 Thiomorpholin-3-one CAS No. 20196-21-8

Thiomorpholin-3-one

Cat. No. B1266464
M. Wt: 117.17 g/mol
InChI Key: HBDDRESWUAFAHY-UHFFFAOYSA-N
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Patent
US06562813B2

Procedure details

In the same manner, 4-(3,4-dichlorobenzyl)-thiomorpholin-3-one was prepared in 89% yield from 3,4-dichlorobenzyl bromide and thiomorpholin-3-one as a white solid.
Name
4-(3,4-dichlorobenzyl)-thiomorpholin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1Cl)[CH2:5][N:6]1[CH2:11][CH2:10][S:9][CH2:8][C:7]1=[O:12].ClC1C=C(C=CC=1Cl)CBr.N1CCSCC1=O>>[CH2:5]([N:6]1[CH2:11][CH2:10][S:9][CH2:8][C:7]1=[O:12])[C:4]1[CH:3]=[CH:2][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
4-(3,4-dichlorobenzyl)-thiomorpholin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2C(CSCC2)=O)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CSCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(CSCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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